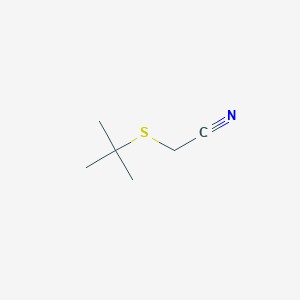
2-(tert-Butylthio)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(tert-Butylthio)acetonitrile is an organic compound with the molecular formula C6H11NS. It is characterized by the presence of a tert-butylthio group attached to an acetonitrile moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(tert-Butylthio)acetonitrile typically involves the reaction of tert-butylthiol with acetonitrile under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the thiol, followed by nucleophilic substitution with acetonitrile .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control .
Chemical Reactions Analysis
Types of Reactions: 2-(tert-Butylthio)acetonitrile undergoes various types of chemical reactions, including:
Substitution: The nitrile group can undergo nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) for deprotonation followed by nucleophilic attack.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile.
Scientific Research Applications
2-(tert-Butylthio)acetonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(tert-Butylthio)acetonitrile involves its reactivity towards nucleophiles and electrophiles. The nitrile group can act as an electrophile, undergoing nucleophilic addition reactions. The tert-butylthio group can also participate in various chemical transformations, contributing to the compound’s overall reactivity .
Comparison with Similar Compounds
2-(tert-Butylthio)ethanol: Similar structure but with a hydroxyl group instead of a nitrile.
2-(tert-Butylthio)propanoic acid: Contains a carboxyl group instead of a nitrile.
tert-Butylthiol: Lacks the acetonitrile moiety.
Uniqueness: 2-(tert-Butylthio)acetonitrile is unique due to the combination of the tert-butylthio group and the nitrile group, which imparts distinct reactivity patterns and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C6H11NS |
|---|---|
Molecular Weight |
129.23 g/mol |
IUPAC Name |
2-tert-butylsulfanylacetonitrile |
InChI |
InChI=1S/C6H11NS/c1-6(2,3)8-5-4-7/h5H2,1-3H3 |
InChI Key |
LQIIKAWRHCOHJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


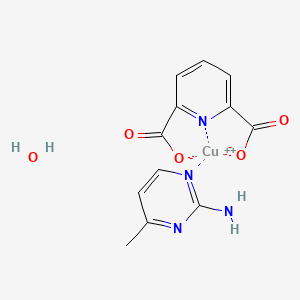
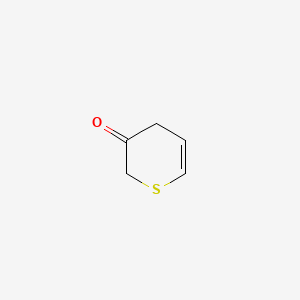
![4-Pyrimidin-5-yl-1,4-diazabicyclo[3.2.1]octane](/img/structure/B13107460.png)
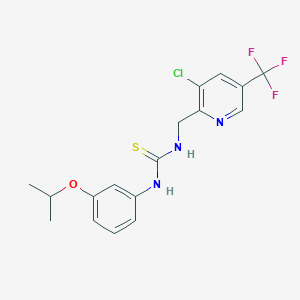
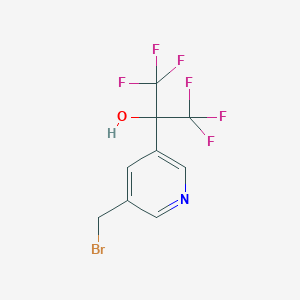
![2-Benzyl 5-tert-butyl 3A-methyl tetrahydropyrrolo[3,4-C]pyrrole-2,3A,5(1H,3H)-tricarboxylate](/img/structure/B13107471.png)

![2-Methyl-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine](/img/structure/B13107499.png)
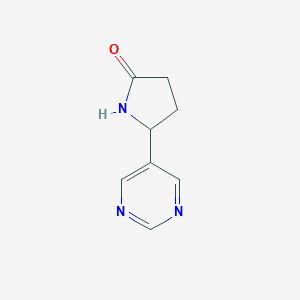
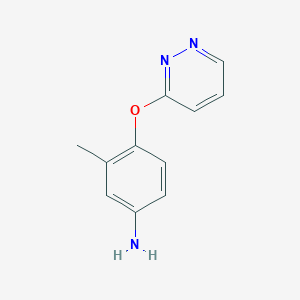
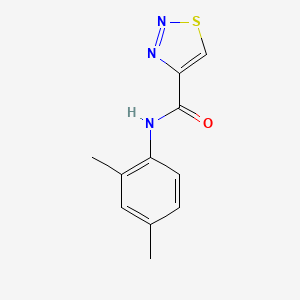
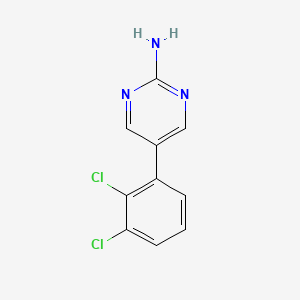
![methyl 6-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B13107514.png)

